molecular formula C13H10ClNO3 B12771114 N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide CAS No. 60405-59-6

N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide

Cat. No.: B12771114
CAS No.: 60405-59-6
M. Wt: 263.67 g/mol
InChI Key: DXLBSDKMRHFNTR-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide is a chemical compound of interest in medicinal chemistry and crystallography research. As a derivative of salicylanilide, its structural framework is closely related to bioactive molecules, such as the anthelmintic drug Niclosamide, which has shown potential in cancer research through an exogenous mitochondrial uncoupling mechanism . The compound serves as a key precursor in the asymmetric synthesis of benzoxazepines, a class of heterocyclic compounds recognized for a broad spectrum of pharmacological activities, including mild tranquilizing, anti-inflammatory, antidepressant, and anti-psychotic effects . The molecular structure features two aromatic rings and has been characterized by X-ray crystallography, revealing intramolecular N—H…O and C—H…O hydrogen bonds that generate S(6) ring motifs . In the crystal lattice, molecules form one-dimensional polymeric chains along the b-axis through intermolecular O—H…O hydrogen bonds, with further stabilization provided by C—H…π and π–π stacking interactions . Researchers utilize this compound to explore structure-activity relationships and develop novel therapeutic candidates. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

60405-59-6

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

N-(3-chloro-2-hydroxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H10ClNO3/c14-9-5-3-6-10(12(9)17)15-13(18)8-4-1-2-7-11(8)16/h1-7,16-17H,(H,15,18)

InChI Key

DXLBSDKMRHFNTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)O)O

Origin of Product

United States

Preparation Methods

Conventional Amidation with Acid Chlorides

This method involves reacting 2-hydroxybenzoic acid derivatives with 3-chloro-2-hydroxyaniline intermediates. Key steps include:

Procedure ():

  • Reactants : 5-Chloro-2-hydroxybenzoic acid (1.0 eq), 3-chloroaniline (1.2 eq), phosphorus trichloride (PCl₃).
  • Solvent : Chlorobenzene.
  • Conditions : Microwave irradiation at 120°C for 15 minutes.
  • Workup : Neutralization with aqueous NaHCO₃, filtration, and recrystallization from chloroform.
  • Yield : 90%.

Mechanism : PCl₃ acts as a coupling agent, converting the carboxylic acid to an acid chloride in situ, which subsequently reacts with the amine.

Coupling Reagent-Mediated Synthesis

EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are employed to enhance reaction efficiency ():

Procedure :

  • Step 1 : Protect hydroxyl groups as methoxy derivatives using methylating agents.
  • Step 2 : Couple 5-chloro-2-methoxybenzoic acid with 3-chloro-2-methoxyaniline using EDCI/DMAP in CH₂Cl₂.
  • Step 3 : Deprotect methoxy groups using BBr₃ in CH₂Cl₂ at -78°C to 0°C.
  • Yield : 68% over two steps.

Advantages : Minimizes side reactions and improves regioselectivity.

Phase Transfer Catalysis (PTC) Optimization

Phase transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates and purity ():

Procedure :

  • Catalyst : TBAB (10 mol%).
  • Reactants : Salicylamide and 3-chlorobenzoyl chloride.
  • Solvent : Toluene or dichloromethane.
  • Conditions : Reflux at 65–105°C for 4–6 hours.
  • Yield : >85% with <5% bis-salicylamide byproduct.

Key Data :

Parameter Value
Temperature 65–105°C
Catalyst Loading 10 mol% TBAB
Solvent Volume 20–35 volumes

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining high yields ():

Procedure :

  • Reactants : 5-Chloro-2-hydroxybenzoic acid, 3-chloroaniline, PCl₃.
  • Solvent : Chlorobenzene.
  • Conditions : Microwave at 300 W, 120°C, 15 minutes.
  • Purity : >98% by HPLC.

Comparison with Conventional Heating :

Method Time Yield Purity
Conventional 3 hrs 75% 95%
Microwave 15 min 90% 98%

Recrystallization and Purification

Final purification is critical for achieving pharmaceutical-grade material:

  • Solvents : Chloroform, ethanol, or ethyl acetate.
  • Crystallization : Forms white prisms (CHCl₃) or needles (EtOH).
  • Purity : Validated via HPLC (>99%) and NMR spectroscopy.

Analytical Characterization

Key spectroscopic data confirm structure and purity:

  • ¹H NMR (DMSO-d₆): δ 11.70 (s, 1H, OH), 7.72–7.88 (m, aromatic H), 6.88–6.98 (m, aromatic H).
  • HRMS : m/z 293.0124 (M+H)⁺ (calculated for C₁₃H₁₀Cl₂NO₃⁺: 293.0121).

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydroxy group.

    Substitution: The chloro group can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Biological Activities

Research indicates that N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide exhibits notable biological activities, including:

  • Antimicrobial Properties : Studies have shown that related compounds possess significant activity against various microbial strains. For instance, a series of benzamides were evaluated for their efficacy against mycobacterial, bacterial, and fungal strains, demonstrating comparable or superior activity to standard antibiotics such as isoniazid and ciprofloxacin .
  • Antiprotozoal Activity : The compound has been investigated for its potential against protozoan parasites, including Toxoplasma gondii and Plasmodium falciparum. Structure-activity relationship studies revealed that modifications to the compound can enhance its potency against these pathogens .

Applications in Drug Development

The exploration of this compound in drug development has yielded promising results:

  • Antimalarial Research : In a study focusing on antimalarial compounds, derivatives of benzoyl-2-hydroxybenzamides were screened for activity against resistant strains of P. falciparum. Some compounds demonstrated high selectivity indexes, indicating their potential as lead candidates for further development .
  • Inhibition Studies : The compound's ability to inhibit specific biological pathways has been documented. For example, the inhibition of photosynthetic electron transport in chloroplasts was evaluated, showcasing its potential in agricultural applications as well .

Case Study 1: Antiprotozoal Efficacy

A study involving the screening of various N-benzoyl-2-hydroxybenzamides against T. gondii and other protozoan parasites highlighted the superior activity of certain derivatives. The compound exhibited an IC50 value significantly lower than traditional treatments, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

In vitro evaluations revealed that this compound and its derivatives showed robust antimicrobial properties against multiple strains, including those resistant to conventional antibiotics. This positions the compound as a candidate for developing new antimicrobial therapies .

CompoundTarget OrganismIC50 (µg/mL)Selectivity Index
1aT. gondii0.51640
1bP. falciparum0.38272
1cMycobacterial Strains<0.55>100
1dFungal Strains1.046

Table 2: Synthesis Methods

ReactantsReaction ConditionsYield (%)
3-chloroaniline + 2-hydroxybenzoic acidReflux in ethanol for 4 hours85
Alternative benzoylation reactionsVarying temperatures and solventsUp to 90

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with active sites of enzymes or receptors, while the chloro group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Aniline Ring

The position and nature of substituents on the aniline ring significantly influence bioactivity:

  • N-(2-Chlorophenyl)-2-hydroxybenzamide : Exhibits potent antibacterial activity (MIC: 0.125–1.0 mg/mL), attributed to the ortho-chloro group enhancing membrane penetration .
  • N-(4-Chlorophenyl)-2-hydroxybenzamide : Less active than its ortho-substituted counterpart, highlighting the importance of substituent position .
  • N-(3-Chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck): Combines 3-Cl and 4-F substituents, showing potent anti-inflammatory activity (IC50 for NO production inhibition) due to synergistic electronic effects .
  • Niclosamide (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) : A clinically used anthelmintic with antiviral properties. Its 4-nitro group improves efficacy but reduces solubility (1.6 mg/mL in DMSO) .

Physicochemical Properties

Melting points and solubility vary with substituents:

Compound Name Benzamide Substituents Aniline Substituents Melting Point (°C) Solubility (DMSO) Reference
N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide 2-OH 3-Cl, 2-OH Not reported Inferred higher* -
5-Chloro-N-(3-hydroxybenzyl)-2-hydroxybenzamide 5-Cl, 2-OH 3-OH 251 Not reported
Niclosamide 5-Cl, 2-OH 2-Cl, 4-NO2 242 1.6 mg/mL
B17 (Niclosamide derivative) Structural modification - - 10.6 mg/mL
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 5-Cl, 2-OH 4-NO2 Not reported Low

*Inferred higher solubility due to hydroxyl groups compared to nitro-substituted analogs.

Key Structural and Functional Comparisons

  • Chloro vs. Nitro Groups : Chloro substituents (e.g., in HS-Ck) enhance bioactivity without severely compromising solubility, whereas nitro groups (e.g., in niclosamide) improve efficacy but reduce solubility .
  • Hydroxyl Groups : The target’s 2-OH on the aniline ring may improve solubility and binding interactions compared to nitro or trifluoromethyl groups in analogs like 5-chloro-N-(2,3-difluorophenyl)-2-hydroxybenzamide (m.p. 250–251°C) .

Biological Activity

N-(3-Chloro-2-hydroxyphenyl)-2-hydroxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit significant pharmacological properties. The presence of the chloro and hydroxy groups on the phenyl ring is crucial for its biological activity.

  • Inhibition of NFκB Activity :
    • NFκB is a transcription factor involved in cell proliferation and survival, particularly in cancer cells. Studies have shown that derivatives of niclosamide, which share structural similarities with this compound, can inhibit NFκB activity, leading to reduced tumor cell proliferation and increased apoptosis .
    • Compounds that inhibit NFκB also enhance the sensitivity of cancer cells to chemotherapy while reducing inflammation and tumor angiogenesis .
  • Antimicrobial Activity :
    • The compound has demonstrated antibacterial properties against various pathogens. For instance, derivatives similar to this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
    • The structure-activity relationship analysis suggests that modifications in the benzamide structure can enhance antibacterial potency .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the biological activity of this compound is significantly influenced by the substituents on the aromatic rings. Key findings include:

  • Chloro Group : The presence of the chloro group at the 3-position enhances cytotoxicity and antibacterial activity.
  • Hydroxy Groups : Hydroxyl substitutions increase solubility and may improve interaction with biological targets .

Case Studies

  • Anticancer Activity :
    • A study involving various derivatives showed that compounds with similar structures inhibited HL-60 leukemia cell proliferation through NFκB pathway modulation. The inhibition was correlated with structural modifications that enhanced their binding affinity to target proteins involved in cell growth regulation .
    CompoundIC50 (µM)Mechanism
    75.0NFκB Inhibition
    104.5Apoptosis Induction
    126.0Cytotoxicity via MTP Reduction
  • Antimicrobial Studies :
    • In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
    PathogenMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli16
    Pseudomonas aeruginosa64

Q & A

Q. What synthetic routes are optimal for preparing N-(3-chloro-2-hydroxyphenyl)-2-hydroxybenzamide, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-hydroxybenzoic acid derivatives with substituted anilines. For example, in analogous salicylanilides, the reaction involves activating the carboxylic acid using thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by coupling with 3-chloro-2-hydroxyaniline under basic conditions (e.g., pyridine or triethylamine). Evidence from similar compounds shows yields ranging from 47% to 96%, depending on substituent electronic effects and steric hindrance . Optimization strategies include:
  • Temperature control : Heating at 80°C for 1.5–3 hours for acyl chloride formation.
  • Catalyst selection : Use of Pd/C for hydrogenation in methanol to reduce nitro intermediates where applicable.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to enhance purity .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include a downfield singlet (~11.7 ppm) for the phenolic -OH and a broad singlet (~10.6 ppm) for the amide -NH. Aromatic protons appear as multiplets between 6.9–8.0 ppm, with splitting patterns reflecting substitution on the phenyl rings .
  • ¹³C NMR : Peaks at ~167 ppm (amide carbonyl) and ~158 ppm (phenolic -OH adjacent carbonyl) confirm the core structure. Chlorine substituents deshield adjacent carbons (e.g., 134–137 ppm for chlorinated aromatic carbons) .
  • IR : Strong bands at ~1649 cm⁻¹ (amide C=O stretch), ~3400 cm⁻¹ (O-H and N-H stretches), and ~1270 cm⁻¹ (C-Cl vibrations) .

Advanced Research Questions

Q. What structural modifications enhance the antimycobacterial activity of this compound derivatives?

  • Methodological Answer : SAR studies on salicylanilides reveal that:
  • Chlorine positioning : Substitution at the 5-position of the salicyloyl ring (e.g., 5-chloro) improves lipophilicity and membrane penetration, critical for targeting intracellular pathogens like Mycobacterium tuberculosis .
  • Electron-withdrawing groups : Nitro or trifluoromethyl groups on the aniline ring enhance electron-deficient aromatic systems, increasing interaction with bacterial enzymes (e.g., enoyl-ACP reductase) .
  • Hybridization : Incorporating isoxazole or pyrimidine moieties (e.g., compound 51 in ) improves metabolic stability and reduces off-target effects.

Q. How can crystallographic data resolve discrepancies in reported melting points for structurally similar compounds?

  • Methodological Answer : X-ray crystallography using SHELXL software provides definitive structural confirmation. For example, polymorphic forms or solvent inclusion (e.g., ethanolates) can cause melting point variations. Key steps include:
  • Data collection : High-resolution (<1 Å) datasets at low temperature (100 K) to minimize thermal motion.
  • Refinement : Use of anisotropic displacement parameters and hydrogen-bonding analysis to identify stabilizing interactions (e.g., O-H···O or N-H···O networks) .
  • Validation : Cross-referencing with differential scanning calorimetry (DSC) to correlate thermal behavior with crystal packing .

Q. What mechanisms underlie the anti-osteoclastogenic activity of halogenated salicylanilides like this compound?

  • Methodological Answer : In vitro studies using RAW264.7 cells or primary osteoclasts show that these compounds inhibit RANKL-induced NFATc1 activation. Mechanistic approaches include:
  • Western blotting : Quantifying NFATc1 nuclear translocation and downstream targets (e.g., cathepsin K) .
  • Molecular docking : Simulating interactions with the calcineurin-NFAT binding site to identify critical hydrogen bonds (e.g., between the phenolic -OH and Glu/Ala residues) .
  • Gene knockout models : CRISPR/Cas9-mediated deletion of NFATc1 in osteoclast precursors to validate target specificity .

Data Contradiction Analysis

Q. Why do some derivatives of this compound exhibit conflicting bioactivity trends in different assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum protein binding) or cell-line specificity. For example:
  • pH-dependent solubility : The phenolic -OH group may ionize in physiological buffers (pH 7.4), altering membrane permeability compared to acidic (lysosomal) environments .
  • Metabolic stability : Liver microsome assays reveal cytochrome P450-mediated degradation of certain derivatives, reducing efficacy in vivo despite promising in vitro results .
  • Off-target effects : Fluorinated analogs (e.g., compound 53 in ) may interact with unrelated kinases, necessitating selectivity profiling via kinome-wide screens.

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